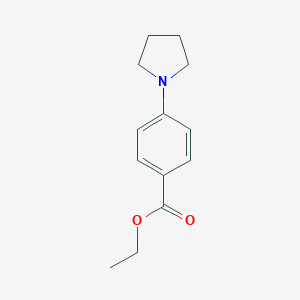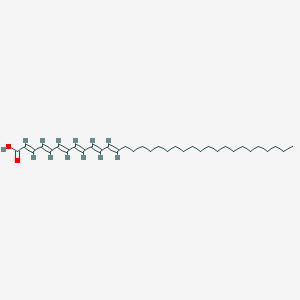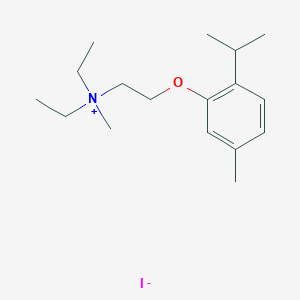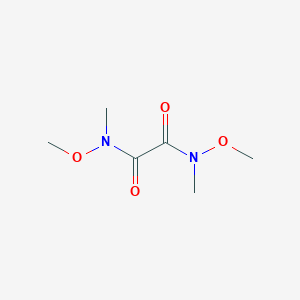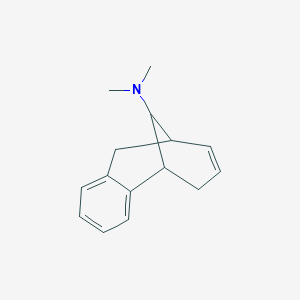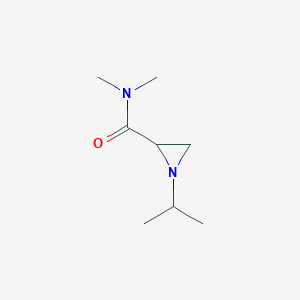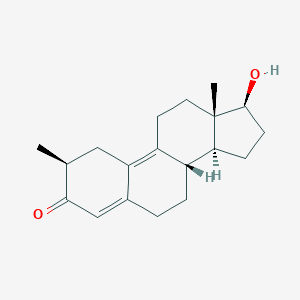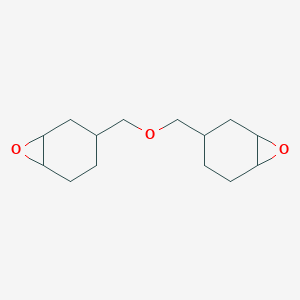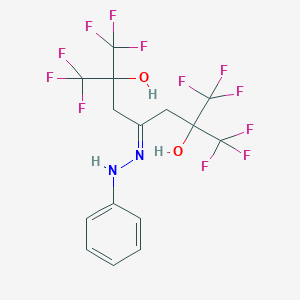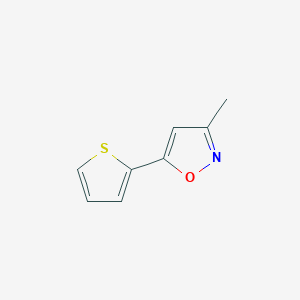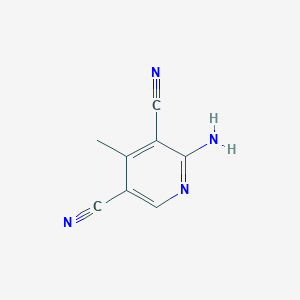![molecular formula C28H18O2 B034698 [4,4'-Biphenanthrene]-3,3'-diol CAS No. 100780-04-9](/img/structure/B34698.png)
[4,4'-Biphenanthrene]-3,3'-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4,4'-Biphenanthrene]-3,3'-diol (BPAD) is a polycyclic aromatic hydrocarbon that has been widely studied for its potential applications in various fields, including material science, environmental remediation, and biomedical research. BPAD is a highly stable and rigid molecule that possesses unique electronic and optical properties, making it an attractive candidate for a range of applications.
作用机制
The mechanism of action of [4,4'-Biphenanthrene]-3,3'-diol as an anticancer agent is not fully understood. However, it has been suggested that [4,4'-Biphenanthrene]-3,3'-diol induces apoptosis in cancer cells by activating the mitochondrial pathway. This pathway involves the release of cytochrome c from the mitochondria into the cytosol, which triggers a cascade of events that ultimately leads to cell death.
生化和生理效应
[4,4'-Biphenanthrene]-3,3'-diol has been shown to have several biochemical and physiological effects. In vitro studies have shown that [4,4'-Biphenanthrene]-3,3'-diol induces apoptosis in cancer cells, while having minimal effects on normal cells. [4,4'-Biphenanthrene]-3,3'-diol has also been shown to inhibit the growth of cancer cells and induce cell cycle arrest.
实验室实验的优点和局限性
One of the main advantages of using [4,4'-Biphenanthrene]-3,3'-diol in lab experiments is its stability and rigidity. [4,4'-Biphenanthrene]-3,3'-diol is a highly stable molecule that is resistant to degradation, making it an ideal candidate for long-term studies. Additionally, [4,4'-Biphenanthrene]-3,3'-diol has unique electronic and optical properties that make it a useful tool for studying the properties of materials.
However, one limitation of using [4,4'-Biphenanthrene]-3,3'-diol in lab experiments is its low solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, [4,4'-Biphenanthrene]-3,3'-diol is a relatively expensive compound, which can limit its use in some studies.
未来方向
There are several future directions for the study of [4,4'-Biphenanthrene]-3,3'-diol. One potential direction is the development of novel materials based on [4,4'-Biphenanthrene]-3,3'-diol for use in electronic and optoelectronic devices. Another direction is the study of [4,4'-Biphenanthrene]-3,3'-diol as a potential therapeutic agent for cancer treatment. Further research is needed to fully understand the mechanism of action of [4,4'-Biphenanthrene]-3,3'-diol as an anticancer agent and to develop more effective treatment strategies.
Conclusion
In conclusion, [4,4'-Biphenanthrene]-3,3'-diol ([4,4'-Biphenanthrene]-3,3'-diol) is a highly stable and rigid molecule that has potential applications in various fields, including material science, environmental remediation, and biomedical research. [4,4'-Biphenanthrene]-3,3'-diol can be synthesized via several methods, with the McMurry coupling method being the most commonly used. [4,4'-Biphenanthrene]-3,3'-diol has been shown to induce apoptosis in cancer cells and has potential as an anticancer agent. However, further research is needed to fully understand the mechanism of action of [4,4'-Biphenanthrene]-3,3'-diol and to develop more effective treatment strategies.
合成方法
[4,4'-Biphenanthrene]-3,3'-diol can be synthesized via several methods, including Suzuki coupling, Stille coupling, and McMurry coupling. Among these methods, the McMurry coupling method is the most commonly used for [4,4'-Biphenanthrene]-3,3'-diol synthesis. This method involves the reaction of two equivalents of 4-bromo-1,1'-biphenyl with sodium in the presence of titanium tetrachloride and zinc. The resulting product is then oxidized using potassium permanganate to yield [4,4'-Biphenanthrene]-3,3'-diol.
科学研究应用
[4,4'-Biphenanthrene]-3,3'-diol has been extensively studied for its potential applications in various fields, including material science, environmental remediation, and biomedical research. In material science, [4,4'-Biphenanthrene]-3,3'-diol has been used as a building block for the synthesis of novel materials with unique electronic and optical properties. These materials have potential applications in the development of organic light-emitting diodes, field-effect transistors, and solar cells.
In environmental remediation, [4,4'-Biphenanthrene]-3,3'-diol has been studied for its ability to remove pollutants from contaminated soil and water. [4,4'-Biphenanthrene]-3,3'-diol has been shown to effectively adsorb polycyclic aromatic hydrocarbons (PAHs), which are a class of pollutants commonly found in contaminated sites.
In biomedical research, [4,4'-Biphenanthrene]-3,3'-diol has been studied for its potential as an anticancer agent. [4,4'-Biphenanthrene]-3,3'-diol has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
属性
CAS 编号 |
100780-04-9 |
|---|---|
产品名称 |
[4,4'-Biphenanthrene]-3,3'-diol |
分子式 |
C28H18O2 |
分子量 |
386.4 g/mol |
IUPAC 名称 |
4-(3-hydroxyphenanthren-4-yl)phenanthren-3-ol |
InChI |
InChI=1S/C28H18O2/c29-23-15-13-19-11-9-17-5-1-3-7-21(17)25(19)27(23)28-24(30)16-14-20-12-10-18-6-2-4-8-22(18)26(20)28/h1-16,29-30H |
InChI 键 |
NBWRXHUVCCXVBP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)O)C4=C(C=CC5=C4C6=CC=CC=C6C=C5)O |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)O)C4=C(C=CC5=C4C6=CC=CC=C6C=C5)O |
同义词 |
4,4-Biphenanthrene-3,3-diol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(5E,8E,13E)-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2-methylbutanoate](/img/structure/B34616.png)
